The compound (6Z,9Z,28Z,31Z)-19-[4-(dimethylamino)butyl]heptatriaconta-6,9,28,31-tetraen-19-ol, also known as DLin-MC3-DMA, is a complex lipid molecule primarily utilized in pharmaceutical and biotechnological applications. It is characterized by its unique structure that includes multiple double bonds and a long hydrocarbon chain, making it a significant subject of study in drug delivery systems.
This compound can be synthesized from various precursors, including fatty acids and amines, through chemical reactions that involve multiple steps to ensure the correct configuration of the double bonds and functional groups. The compound is commercially available from chemical suppliers such as TCI Chemicals and BenchChem, where it is typically sold in liquid form with a specified purity level.
DLin-MC3-DMA falls under the category of cationic lipids, which are essential for the formation of liposomes used in gene delivery. Its classification is based on its structural features, including the dimethylamino functional group that imparts cationic properties.
The synthesis of (6Z,9Z,28Z,31Z)-19-[4-(dimethylamino)butyl]heptatriaconta-6,9,28,31-tetraen-19-ol involves several key steps:
The synthesis requires careful control of temperature and reaction conditions to prevent unwanted side reactions. Reaction yields can vary based on the specific methodology employed.
The molecular formula for (6Z,9Z,28Z,31Z)-19-[4-(dimethylamino)butyl]heptatriaconta-6,9,28,31-tetraen-19-ol is , with a molecular weight of approximately 642.11 g/mol. The structure features:
The compound has been characterized using various spectroscopic methods including NMR (nuclear magnetic resonance) and mass spectrometry to confirm its structure and purity.
DLin-MC3-DMA participates in various chemical reactions:
These reactions are crucial for modifying the lipid's properties for improved stability and efficacy in drug delivery applications.
DLin-MC3-DMA functions primarily as a cationic lipid that facilitates the formation of liposomes. Its mechanism of action involves:
Studies have shown that liposomes formulated with DLin-MC3-DMA exhibit enhanced transfection efficiency compared to other lipid formulations.
DLin-MC3-DMA is predominantly used in:
CAS No.: 18810-58-7
CAS No.: 13319-33-0
CAS No.:
CAS No.: 656830-26-1
CAS No.: 15145-06-9
CAS No.: 2448269-30-3